molecular formula C13H13NO4S B2635743 Methyl 2-(2,5-dimethylfuran-3-carboxamido)thiophene-3-carboxylate CAS No. 1170024-48-2

Methyl 2-(2,5-dimethylfuran-3-carboxamido)thiophene-3-carboxylate

Cat. No.: B2635743
CAS No.: 1170024-48-2
M. Wt: 279.31
InChI Key: FMEKWUPMXJYWDB-UHFFFAOYSA-N
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Description

Methyl 2-(2,5-dimethylfuran-3-carboxamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a furan ring substituted with methyl groups and a thiophene ring, which is a sulfur-containing five-membered ring. The presence of both furan and thiophene rings in its structure makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,5-dimethylfuran-3-carboxamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 2,5-dimethyl-3-furoic acid. This step often involves the use of dehydrating agents and catalysts to facilitate the cyclization process.

    Amidation Reaction: The carboxylic acid group on the furan ring is then converted to an amide by reacting with an appropriate amine, such as thiophene-3-carboxamide, under conditions that promote amide bond formation. This step may require the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

    Esterification: Finally, the carboxylic acid group on the thiophene ring is esterified using methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the amide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furan and thiophene rings. Halogenation, nitration, and sulfonation are examples of such reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines.

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-(2,5-dimethylfuran-3-carboxamido)thiophene-3-carboxylate is studied for its unique electronic properties due to the presence of both furan and thiophene rings. It is used as a building block in the synthesis of more complex molecules and materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The amide and ester functionalities, along with the heterocyclic rings, make it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Industry

In the industrial sector, this compound can be used in the development of organic semiconductors and conductive polymers. Its unique structure allows for the tuning of electronic properties, making it valuable in the production of electronic devices.

Mechanism of Action

The mechanism of action of Methyl 2-(2,5-dimethylfuran-3-carboxamido)thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,5-dimethylfuran-3-carboxylate: Lacks the thiophene ring, making it less versatile in terms of electronic properties.

    Thiophene-3-carboxamide: Lacks the furan ring, which reduces its potential for π-π interactions.

    2,5-Dimethylfuran: A simpler structure without the amide and ester functionalities, limiting its applications in medicinal chemistry.

Uniqueness

Methyl 2-(2,5-dimethylfuran-3-carboxamido)thiophene-3-carboxylate is unique due to the combination of furan and thiophene rings, along with the amide and ester functionalities. This combination provides a versatile platform for various chemical reactions and applications, making it a valuable compound in both research and industry.

Properties

IUPAC Name

methyl 2-[(2,5-dimethylfuran-3-carbonyl)amino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c1-7-6-10(8(2)18-7)11(15)14-12-9(4-5-19-12)13(16)17-3/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEKWUPMXJYWDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=C(C=CS2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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